Cas no 64019-93-8 (Dipivefrin hydrochloride)
Dipivefrin hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Dipivefrin hydrochloride
- [2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate,hydrochloride
- Dipivefrine Hydrochloride
- (1)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-phenylene dipivalate hydrochloride
- AKPro
- Dipivalyl epinephrine hydrochloride
- Dipivefrin HCL
- EINECS 264-609-5
- 4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-phenylene dipivalate hydrochloride
- [2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate hydrochloride
- (+-)-3,4-Dihydroxy-alpha-((methylamino)methyl)benzyl alcohol 3,4-dipivalate hydrochloride
- SR-01000838856
- (+/-)-3,4-DIHYDROXY-alpha-((METHYLAMINO)METHYL)BENZYL ALCOHOL 3,4-DIPIVALATE HYDROCHLORIDE
- DIPIVEFRIN HYDROCHLORIDE [VANDF]
- BCP13649
- UNII-5QTH9UHV0K
- (+/-)-3,4-DIHYDROXY-.ALPHA.-((METHYLAMINO)METHYL)BENZYL ALCOHOL 3,4-DIPIVALATE HYDROCHLORIDE
- HMS1569P06
- DIPIVEFRINE HYDROCHLORIDE [EP MONOGRAPH]
- Dipivefrin (hydrochloride)
- dipivefrine HCl
- CS-0013083
- 64019-93-8 (HCl)
- PROPANOIC ACID, 2,2-DIMETHYL-, 4-(1-HYDROXY-2-(METHYLAMINO)ETHYL)-1,2-PHENYLENE ESTER, (+/-)-, HYDROCHLORIDE
- 1-(3',4'-dipivaloyloxyphenyl)-2-methylamino-1-ethanol hydrochloride
- Dipivefrine (hydrochloride)
- Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-(methylamino)ethyl)-1,2-phenylene ester, hydrochloride, (+-)-
- Dipivefrin hydrochloride (USP:JAN)
- (RS)-4-(1-HYDROXY-2-(METHYLAMINO)ETHYL)-O-PHENYLENE DIPIVALATE HYDROCHLORIDE
- 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diyl bis(2,2-dimethylpropanoate) hydrochloride
- MS-26426
- SCHEMBL41350
- 64019-93-8
- CHEBI:4647
- DTXSID2045494
- 2-(3,4-bis((2,2-dimethylpropanoyl)oxy)phenyl)-2-hydroxy-N-methylethanaminium chloride
- AKOS037515482
- MLS002153922
- Propanoic Acid, 2,2-dimethyl-, 4-(1-hydroxy-2-(methylamino)ethyl)-1,2-phenylene Ester, Hydrochloride,(+-)-
- CAS-64019-93-8
- [2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
- Q27106427
- Dipivefrin hydrochloride [JAN]
- Dipivefrine for system suitability
- Alcon
- DIPIVEFRIN HYDROCHLORIDE [ORANGE BOOK]
- DIPIVEFRINE HYDROCHLORIDE [MART.]
- DIPIVALYLEPINEPHRINE HYDROCHLORIDE
- Dipivefrin hydrochloride [USP:JAN]
- DIPIVEFRIN HYDROCHLORIDE (USP MONOGRAPH)
- 4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diyl bis(2,2-dimethylpropanoate) hydrochloride
- CCG-220632
- 2-{3,4-bis[(2,2-dimethylpropanoyl)oxy]phenyl}-2-hydroxy-N-methylethanaminium chloride
- CHEMBL1200833
- SMR001233266
- 5QTH9UHV0K
- EX-A8161A
- Dipivefrin hydrochloride (JAN/USP)
- HY-B1323
- DTXCID0025494
- DIPIVEFRINE HYDROCHLORIDE [WHO-DD]
- DIPIVEFRIN HYDROCHLORIDE [USP MONOGRAPH]
- Propine (TN)
- VKFAUCPBMAGVRG-UHFFFAOYSA-N
- NCGC00016906-01
- Tox21_110675
- DIPIVEFRIN HYDROCHLORIDE [MI]
- DIPIVEFRINE HYDROCHLORIDE [JAN]
- SR-01000838856-2
- 2-[(2,2-dimethylpropanoyl)oxy]-4-[1-hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate hydrochloride
- D01017
- Dipivefrine hydrochloride (JAN)
- Dipivefrin hydrochloride (USP)
- G13028
- DA-62911
-
- MDL: MFCD01697462
- Inchi: 1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
- InChI Key: VKFAUCPBMAGVRG-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=C(C=CC=1OC(C(C)(C)C)=O)C(CNC)O)C(C(C)(C)C)=O
Computed Properties
- Exact Mass: 387.18100
- Monoisotopic Mass: 387.181251
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 463
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9
Experimental Properties
- Melting Point: 158-159°
- Boiling Point: 473.7 °C at 760 mmHg
- Flash Point: 240.3 °C
- PSA: 84.86000
- LogP: 4.03530
- pka: 8.40(at 25℃)
Dipivefrin hydrochloride Security Information
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Storage Condition:2-8°C
Dipivefrin hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D492155-100mg |
Dipivefrine Hydrochloride |
64019-93-8 | 100mg |
$ 148.00 | 2023-09-07 | ||
| TRC | D492155-250mg |
Dipivefrine Hydrochloride |
64019-93-8 | 250mg |
$ 289.00 | 2023-09-07 | ||
| TRC | D492155-1g |
Dipivefrine Hydrochloride |
64019-93-8 | 1g |
$ 874.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000394 |
Dipivefrin hydrochloride |
64019-93-8 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP673 |
Dipivefrin hydrochloride |
64019-93-8 | British Pharmacopoeia (BP) Reference Standard | 2232.52 | 2021-05-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000376 |
Dipivefrin hydrochloride |
64019-93-8 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0103-2 mg |
Dipivefrin hydrochloride |
64019-93-8 | 99.22% | 2mg |
¥575.00 | 2022-04-26 | |
| DC Chemicals | DC11361-100 mg |
Dipivefrin (hydrochloride) |
64019-93-8 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC11361-250 mg |
Dipivefrin (hydrochloride) |
64019-93-8 | >98% | 250mg |
$400.0 | 2022-02-28 | |
| DC Chemicals | DC11361-1 g |
Dipivefrin (hydrochloride) |
64019-93-8 | >98% | 1g |
$800.0 | 2022-02-28 |
Dipivefrin hydrochloride Suppliers
Dipivefrin hydrochloride Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Dipivefrin hydrochloride
Dipivefrin Hydrochloride (CAS No. 64019-93-8): An Overview of Its Properties, Applications, and Recent Research
Dipivefrin hydrochloride (CAS No. 64019-93-8) is a well-known compound in the field of ophthalmology, primarily used as a prodrug for the treatment of glaucoma and ocular hypertension. This compound, also known as 1-(2-hydroxy-3-phenoxypropyl)-2-piperidinecarboxylic acid 1-methylethyl ester hydrochloride, is a synthetic derivative of epinephrine that exhibits potent ocular hypotensive effects. In this article, we will delve into the chemical properties, pharmacological actions, clinical applications, and recent research developments surrounding dipivefrin hydrochloride.
Chemical Properties: Dipivefrin hydrochloride is a white to off-white crystalline powder with a molecular formula of C15H23NO4·HCl and a molecular weight of 305.81 g/mol. It is highly soluble in water and slightly soluble in ethanol. The compound is stable under normal storage conditions but should be protected from light and moisture to maintain its integrity. The chemical structure of dipivefrin hydrochloride includes a piperidine ring and a phenoxypropyl moiety, which contribute to its unique pharmacological properties.
Pharmacological Actions: Dipivefrin hydrochloride acts as a prodrug that is converted to epinephrine in the eye. This conversion occurs through the action of esterases present in ocular tissues. Epinephrine, the active metabolite, exerts its effects by stimulating alpha-adrenergic receptors in the ciliary body and trabecular meshwork. This stimulation leads to decreased aqueous humor production and increased outflow facility, resulting in a reduction in intraocular pressure (IOP). The ocular hypotensive effect of dipivefrin hydrochloride is typically observed within 1-2 hours after administration and can last for up to 8 hours.
Clinical Applications: Dipivefrin hydrochloride is widely used in the management of open-angle glaucoma and ocular hypertension. It is administered as an ophthalmic solution, typically at a concentration of 0.1%. The drug is effective in reducing IOP and can be used as monotherapy or in combination with other antiglaucoma medications. Clinical trials have demonstrated that dipivefrin hydrochloride is well-tolerated and has a favorable safety profile. Common side effects include transient stinging or burning sensation upon instillation, conjunctival hyperemia, and mild eyelid edema.
Recent Research Developments: Recent studies have focused on optimizing the delivery methods and formulations of dipivefrin hydrochloride to enhance its therapeutic efficacy and patient compliance. One notable area of research involves the development of sustained-release formulations that can provide prolonged IOP-lowering effects with fewer administrations. For example, a study published in the Journal of Ocular Pharmacology and Therapeutics evaluated a novel nanoparticle-based delivery system for dipivefrin hydrochloride, which showed promising results in maintaining IOP reduction over an extended period.
In addition to delivery system innovations, researchers are also exploring the potential synergistic effects of combining dipivefrin hydrochloride with other antiglaucoma agents. A recent study published in Clinical Ophthalmology investigated the combined use of dipivefrin hydrochloride with prostaglandin analogs such as latanoprost. The results indicated that this combination therapy was more effective in reducing IOP compared to monotherapy with either agent alone.
Safety Considerations: While dipivefrin hydrochloride is generally safe when used as directed, it is important to monitor patients for potential side effects and contraindications. Patients with a history of cardiovascular disease, hyperthyroidism, or diabetes should be carefully evaluated before initiating treatment with dipivefrin hydrochloride. Additionally, the drug should be used with caution in patients who are pregnant or breastfeeding.
Conclusion: Dipivefrin hydrochloride (CAS No. 64019-93-8) remains an important therapeutic option in the management of glaucoma and ocular hypertension due to its potent ocular hypotensive effects and favorable safety profile. Ongoing research into new delivery systems and combination therapies holds promise for further improving patient outcomes and quality of life for individuals affected by these conditions.
64019-93-8 (Dipivefrin hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)